2-(Octadecylthio)benzothiazole
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Overview
Description
2-(Octadecylthio)benzothiazole is an organic compound with the molecular formula C25H41NS2 and a molecular weight of 419.74 g/mol . It is a derivative of benzothiazole, where an octadecylthio group is attached to the benzothiazole ring. This compound is known for its applications in various fields, including its role as a corrosion inhibitor and its use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadecylthio)benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with octadecyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptobenzothiazole attacks the carbon atom of the octadecyl halide, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of efficient catalysts and continuous flow reactors can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(Octadecylthio)benzothiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the octadecylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid or halogens are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Nitrated or halogenated benzothiazole derivatives.
Scientific Research Applications
2-(Octadecylthio)benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a corrosion inhibitor for metals, particularly in acidic environments.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the formulation of lubricants and as an additive in rubber processing.
Mechanism of Action
The mechanism of action of 2-(Octadecylthio)benzothiazole involves its interaction with molecular targets such as enzymes and cellular membranes. The sulfur atom in the octadecylthio group can form coordination bonds with metal ions, leading to the inhibition of metal-catalyzed reactions. Additionally, the benzothiazole ring can interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-(Octadecylthio)benzothiazole, known for its use as a vulcanization accelerator in rubber processing.
2-Aminobenzothiazole: Another derivative of benzothiazole with applications in medicinal chemistry.
2-(2-Hydroxyphenyl)benzothiazole: Used as a fluorescent probe for detecting metal ions.
Uniqueness
This compound is unique due to the presence of the long octadecyl chain, which imparts hydrophobic properties and enhances its ability to interact with lipid membranes and hydrophobic surfaces. This makes it particularly effective as a corrosion inhibitor and in applications requiring hydrophobic interactions .
Properties
IUPAC Name |
2-octadecylsulfanyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-27-25-26-23-20-17-18-21-24(23)28-25/h17-18,20-21H,2-16,19,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCKELHDGBEBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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